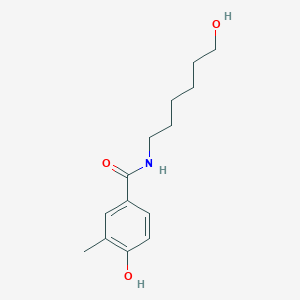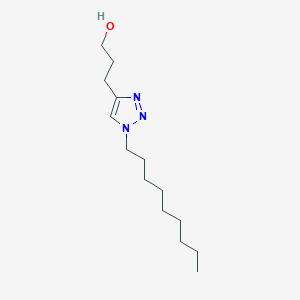
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide, also known as BHBA, is a small molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. BHBA is a derivative of beta-hydroxybutyrate, a ketone body that is naturally produced in the liver during periods of fasting or low-carbohydrate diets. BHBA has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide is not fully understood, but it is believed to be related to its ability to activate certain signaling pathways in cells. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism. This compound has also been shown to activate the histone deacetylase (HDAC) pathway, which is involved in regulating gene expression.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects in the body. It has been shown to increase mitochondrial biogenesis, which improves energy metabolism and reduces oxidative stress. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.
实验室实验的优点和局限性
One advantage of using 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide in lab experiments is its high purity and reliability. This compound can be synthesized in large quantities with high yield and purity, making it a cost-effective source of ketone bodies for research. However, one limitation of using this compound in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring is required to ensure that this compound is used safely in experiments.
未来方向
There are many future directions for research on 4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide. One area of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and reduce inflammation in animal models of these diseases, and further research is needed to determine its potential as a treatment. Another area of interest is the role of this compound in aging and longevity. This compound has been shown to extend lifespan in animal models, and further research is needed to determine its mechanisms of action and potential applications in humans.
合成方法
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide can be synthesized through a multi-step process involving the reaction of beta-hydroxybutyrate with hexanoic acid and methylamine. The resulting compound is then purified through a series of chromatography steps to yield pure this compound. This synthesis method has been optimized for high yield and purity, making it a reliable source of this compound for scientific research.
科学研究应用
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide has been studied for its potential therapeutic applications in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetic patients, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In cancer cells, this compound has been shown to induce apoptosis and inhibit tumor growth. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce inflammation.
属性
IUPAC Name |
4-hydroxy-N-(6-hydroxyhexyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11-10-12(6-7-13(11)17)14(18)15-8-4-2-3-5-9-16/h6-7,10,16-17H,2-5,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOIFPBBHQGKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCCCCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6644010.png)
![4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide](/img/structure/B6644018.png)
![2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6644032.png)
![5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6644037.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644041.png)

![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6644065.png)
![4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide](/img/structure/B6644069.png)
![4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B6644071.png)
![2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6644084.png)
![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol](/img/structure/B6644094.png)



